

# controlling genetic instability in *Streptomyces rimosus* hyperproducers

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## Understanding and Identifying Genetic Instability

Genetic instability in *S. rimosus* often manifests as morphological changes and drops in antibiotic production. Based on a classic study, variants can be systematically classified as follows [1]:

Variant Class	Frequency	Oxytetracycline Resistance	Key Phenotypic Characteristics	Common Genomic Alterations
Class I	~99%	Parental level	Highly heterogeneous (sporulation, pigmentation, colony morphology)	No large-scale rearrangements detected in primary variants
Class II	~1%	Sensitive	Phenotypically uniform	Large deletion (~455 kb) including the <i>ot rB</i> resistance gene
Class III	~0.1%	Increased	Phenotypically uniform; overproduces brown pigment and oxytetracycline	Large-scale rearrangement; low-level reiteration (3-4 copies) of a DNA fragment

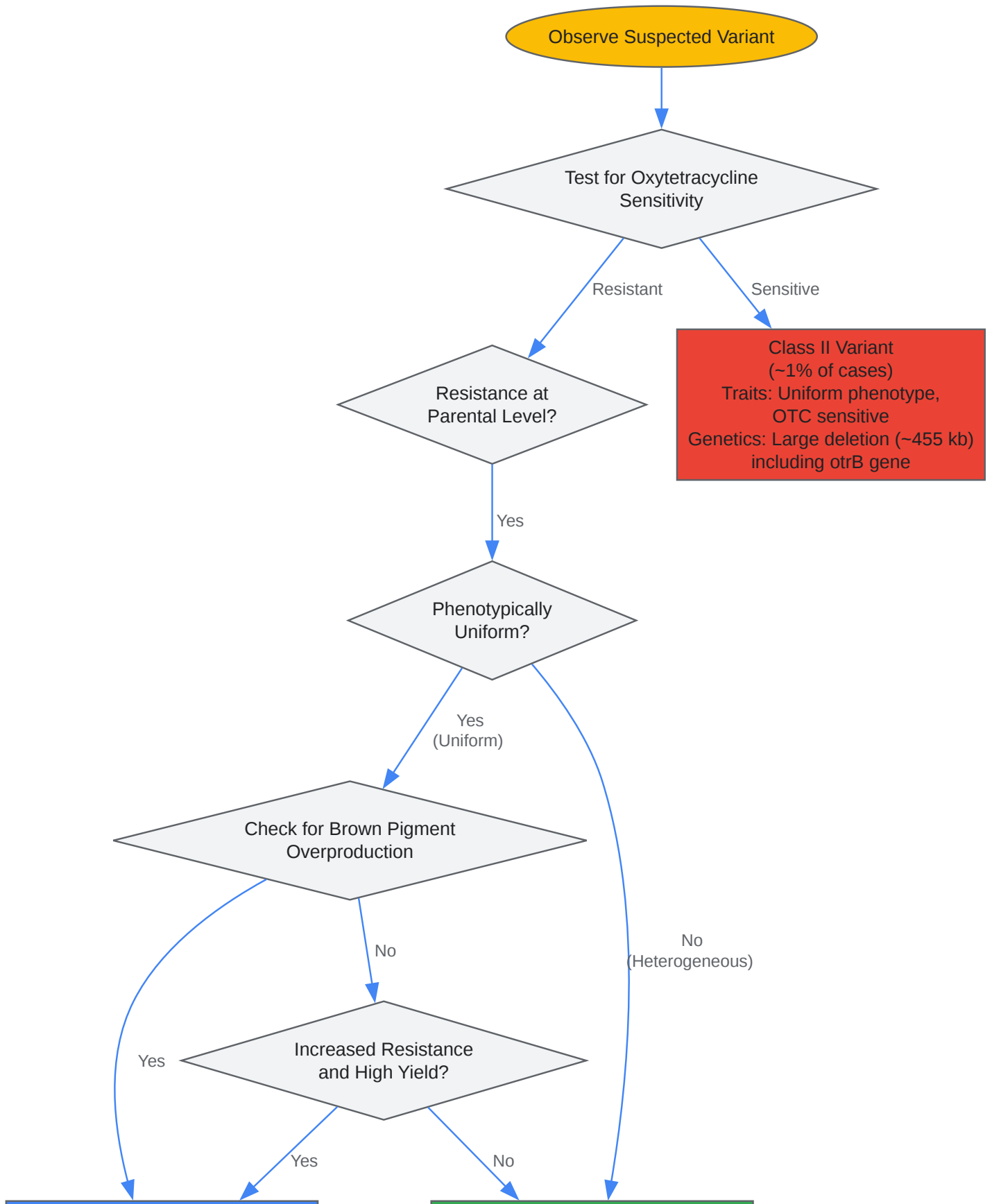
A more recent multi-omics study of the hyperproducer strain **S. rimosus HP126** revealed even more complex genomic alterations, including [2]:

- A reduction in chromosome size by almost 3%, with a loss of 812.1 kb and a gain of 539.8 kb from duplications.
- Large deletions at the chromosomal termini, particularly a 171.9 kb deletion near the oxytetracycline biosynthetic gene cluster.
- Significant structural rearrangements, including inversions and duplications of large sequence blocks.
- Major changes to a large linear plasmid, which increased in size by almost 60% [2].

## Troubleshooting Guide & FAQs

### How can I quickly diagnose the type of variant in my culture?

The flowchart below outlines a diagnostic workflow based on phenotypic observations and genetic checks.



Class III Variant  
(~0.1% of cases)

Traits: Uniform phenotype,  
high OTC producer  
Genetics: Genomic rearrangement,  
sequence reiteration

Class I Variant  
(~99% of cases)

Traits: Heterogeneous morphologies  
(sporulation, pigmentation)  
Genetics: No large rearrangements  
initially detected

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## What practical methods can I use to stabilize production and morphology?

A technique called **Microparticle-Enhanced Cultivation (MPEC)** can be used to control morphology and potentially enhance metabolite production.

### Protocol: Using Talc Microparticles to Engineer Morphology and Improve Metabolite Yield [3]

- **Objective:** To reduce pellet size and disperse pseudohyphae, thereby improving oxygen and nutrient transfer to increase the production of secondary metabolites like oxytetracycline.
- **Materials:**
  - Talc microparticle powder (e.g.,  $3\text{MgO}\cdot 4\text{SiO}_2\cdot \text{H}_2\text{O}$ , mean diameter  $10\ \mu\text{m}$ , range  $6\text{--}45\ \mu\text{m}$ ).
  - Standard *S. rimosus* cultivation medium (e.g., with glucose and yeast extract).
  - Shake flasks.
- **Procedure:**
  - **Prepare Media:** Prepare your standard liquid culture medium. Include control flasks without talc.
  - **Add Microparticles:** To the experimental flasks, add sterile talc microparticles at a concentration of  $5\ \text{g L}^{-1}$  or  $10\ \text{g L}^{-1}$ . The higher concentration typically has a stronger effect.
  - **Inoculate and Cultivate:** Inoculate the medium with *S. rimosus* spores and incubate under standard conditions (e.g.,  $26^\circ\text{C}$ ).
  - **Monitor and Analyze:**
    - **Morphology:** Use microscopy to analyze morphological changes. MPEC typically leads to the formation of smaller, more compact pellets with talc embedded within them.
    - **Metabolite Production:** Quantify target metabolites (e.g., oxytetracycline) via HPLC. In MPEC runs with  $10\ \text{g L}^{-1}$  talc, oxytetracycline, ADOTC, and spinoxazine A levels increased **4-fold**, **5-fold**, and **1.6-fold**, respectively, compared to the control [3].

## What are the long-term genetic strategies to combat instability?

Beyond cultivation tricks, fundamental genetic strategies are emerging.

- **Leverage Hyperproducer Genomes as Chassis:** Instead of reverting instability, you can harness it. The genome of a hyperproducer like **S. rimosus HP126**, even with its rearrangements, possesses a streamlined metabolism beneficial for production. You can delete the native oxytetracycline cluster from this strain to create a **microbial chassis (e.g., HP126 Δv3)**. This chassis has been shown to be superior for the heterologous production of other antibiotics, such as bhimamycin, as it retains the beneficial mutations for precursor supply and metabolic regulation [2].
- **Targeted Genomic Stabilization:** Research into the fundamental genetics of *S. rimosus* indicates that some large-scale deletions are linked to a loss of the oxytetracycline resistance gene *otrB* [1]. Ensuring the integrity of this gene and its surrounding region could be a target for future stabilization efforts using CRISPR-Cas systems, which have been successfully applied in *S. rimosus* [4].

## Key Takeaways for Researchers

- **Propagation Method Matters:** Genetic instability is significantly higher when strains are propagated via spores compared to using mycelial fragments [1]. For critical fermentations, consider using mycelial inoculum.
- **Instability is Multi-Scale:** Phenotypic changes (morphology, production) are often linked to large-scale genomic events, from substantial deletions to sequence amplifications and chromosome rearrangements [1] [2].
- **Embrace the Chaos:** For metabolic engineering, using a stabilized hyperproducer chassis with the production cluster removed can be more effective than fighting instability in the wild-type strain [2].

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